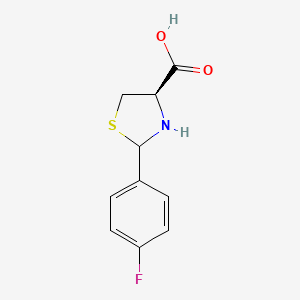

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

(4R)-2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a fluorinated aromatic substituent at the 2-position and a carboxylic acid group at the 4-position of the thiazolidine ring. Thiazolidines are known for diverse pharmacological activities, including antimicrobial, antiviral, and immunomodulatory effects .

Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKWJQGAXZSDCF-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a fluorophenyl-substituted aldehyde with a cysteine derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the thiazolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidine-4-carboxylic acid derivatives vary primarily in the substituent at the 2-position of the heterocyclic ring. Key analogs include:

Table 1: Structural and Physical Properties of Selected Thiazolidine-4-Carboxylic Acid Derivatives

Physicochemical Properties

- Melting Points : The phenyl analog (2R,4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid melts at 160–162°C, suggesting that fluorine’s smaller size in the target compound might lower melting points due to reduced crystal packing efficiency .

- Optical Rotation : The phenyl derivative’s [α]D³⁵ = –133° (DMSO) indicates significant optical activity, a trait likely shared by the fluorophenyl analog given their structural similarity .

Biological Activity

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant studies.

- Chemical Formula: C10H10FNO2S

- Molecular Weight: 227.255 g/mol

- CAS Number: 278806-16-9

Biological Activity Overview

The biological activity of (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid has been explored in various contexts, particularly its antiviral , anticancer , and antioxidant properties.

Antiviral Activity

Research indicates that thiazolidine derivatives exhibit significant antiviral properties. For example, a study demonstrated that certain thiazolidine compounds showed better anti-Tobacco Mosaic Virus (TMV) activities than the standard antiviral ribavirin. Compounds with similar structures to (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid have been noted for their inhibitory rates against TMV, with some achieving up to 51% inhibition at 500 μg/mL concentration .

Anticancer Activity

The anticancer effects of thiazolidine derivatives have been widely studied. In vitro studies on various cancer cell lines (e.g., HepG2, HCT116, MCF-7) revealed that certain derivatives exhibited potent antiproliferative effects. For instance, compounds structurally related to (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid demonstrated IC50 values ranging from 5.1 to 22.08 µM against these cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antioxidant Activity

Thiazolidine compounds have also shown promising antioxidant activities. Studies using lipid peroxidation assays indicated that specific derivatives could effectively reduce oxidative stress markers . The presence of the fluorophenyl group in (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid may enhance its antioxidant capacity compared to other thiazolidines.

Case Studies

Several studies have focused on the effects of thiazolidine derivatives on cellular structures and functions:

- Zebrafish Model Study : A study investigated the ultrastructural effects of thiazolidinones on zebrafish testicular tissue. The findings suggested that exposure to these compounds led to mitochondrial degeneration and autophagic vacuoles in Sertoli cells, indicating potential reproductive toxicity .

- Cell Viability and Proliferation : Research on chicken Sertoli cells revealed that thiazolidinones could decrease cell viability and metabolic activity while increasing reactive oxygen species production, further supporting their role as potential therapeutic agents with caution due to toxicity .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves condensation of 4-fluorophenyl isothiocyanate with L-cysteine derivatives under acidic or basic conditions. Stereochemical control at the 4R position is achieved using chiral auxiliaries or enantioselective catalysis. For example, palladium-catalyzed asymmetric hydrogenation may optimize enantiomeric excess (ee > 95%) . Solvent choice (e.g., DMF vs. toluene) and temperature (20–80°C) critically affect cyclization efficiency and byproduct formation.

Q. How can researchers validate the structural configuration of this compound using spectroscopic methods?

Key techniques include:

- NMR : Compare - and -NMR shifts with structurally analogous thiazolidine derivatives (e.g., (2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid, where C-4 stereochemistry is confirmed via coupling constants) .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid derivatives .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for:

- Antimicrobial agents : Analogous thiazolidine-4-carboxylic acids exhibit activity against Gram-positive bacteria by inhibiting cell wall synthesis .

- Enzyme inhibitors : The 4-fluorophenyl group enhances binding affinity to targets like dipeptidyl peptidase-4 (DPP-4), as seen in related oxazolo-pyridine carboxylates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions may arise from dynamic rotational isomerism or solvent-induced conformational changes. Mitigation strategies:

Q. What methodologies optimize the yield of (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid in large-scale synthesis while minimizing racemization?

Critical factors include:

- Catalyst screening : Copper(I)-bisoxazoline complexes improve enantioselectivity in thiazolidine ring closure (reported ee: 92–98%) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during synthesis, reducing side reactions .

- Process monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustment of pH and temperature .

Q. How do researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies may stem from metabolic instability or poor bioavailability. Solutions:

- Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, as seen in pyrazole-4-carboxylate analogs .

- Metabolite profiling : Use LC-MS/MS to identify degradation products in plasma, guiding structural modifications .

- Co-crystallization studies : Resolve target-ligand interactions (e.g., with DPP-4) to refine potency predictions .

Q. What experimental designs mitigate matrix interference in quantifying this compound in complex biological samples?

Recommended approaches:

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery rates (>85%) .

- Detection methods : UPLC-MS/MS with isotopic internal standards (e.g., -labeled analogs) minimizes matrix effects .

- Validation protocols : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), precision (RSD < 5%), and LOQ (<10 ng/mL) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Solubility varies with pH and ionic strength:

Q. What strategies reconcile divergent cytotoxicity results across cell lines?

Variability may reflect differences in:

- Transporters : Overexpression of OATP1B1 in hepatic cells enhances uptake, increasing apparent toxicity .

- Metabolic activity : CYP3A4-rich cell lines (e.g., HepG2) accelerate degradation, reducing efficacy. Co-administer CYP inhibitors (e.g., ketoconazole) to stabilize the compound .

Methodological Resources

- Spectral databases : PubChem (CID: 329798520) provides NMR and MS/MS fragmentation patterns for structural validation .

- Synthetic protocols : Refer to Pharmacopeial Forum guidelines for stereochemical analysis of thiazolidine derivatives .

- Safety protocols : Follow Thermo Fisher’s SDS for handling carboxylic acids (e.g., PPE requirements, neutralization procedures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.